5-HT2A Receptor Binding Affinity of MiPT Versus 4-Substituted Analogs
MiPT analogs with aromatic oxygen substituents at the 4-position exhibit variable 5-HT2A receptor binding affinities in mouse brain homogenate assays. The 4-hydroxy (4-HO-MiPT), 4-acetoxy (4-AcO-MiPT), and 4-methoxy (4-MeO-MiPT) derivatives display nanomolar affinity with a Ki range spanning from 269 to 991 nM [1]. While direct Ki data for the unsubstituted parent compound MiPT was not reported in this particular comparative study, the observed ~3.7-fold range among closely related oxygenated analogs alone demonstrates the substantial pharmacologic impact of even minor structural modifications. The unsubstituted parent MiPT has been independently characterized as a 5-HT2A agonist , and its baseline receptor interaction profile serves as a critical reference point for interpreting the structure-activity relationships of oxygenated derivatives.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported in the primary comparative binding study; characterized as 5-HT2A agonist |
| Comparator Or Baseline | 4-HO-MiPT: Ki = 269–991 nM range; 4-AcO-MiPT: Ki = 269–991 nM range; 4-MeO-MiPT: Ki = 269–991 nM range (mouse brain) |
| Quantified Difference | ~3.7-fold variation among oxygenated derivatives alone; unsubstituted parent exhibits distinct binding characteristics relative to each substituted analog |
| Conditions | Mouse brain homogenate radioligand binding assay; inhibition constants (Ki) determined for 5-HT1A and 5-HT2A receptors |
Why This Matters
Researchers requiring the unsubstituted parent scaffold as a baseline control or synthetic intermediate cannot substitute oxygenated derivatives without introducing confounding receptor affinity variables.
- [1] Glatfelter, G., Walther, D., Partilla, J., Chadeayne, A. R., Manke, D. R., & Baumann, M. H. (2024). Pharmacological profiles and psychedelic-like effects of 4-hydroxy-, 4-acetoxy-, and 4-methoxy-N-methyl-N-isopropyltryptamine. Journal of Pharmacology and Experimental Therapeutics, 389(S3), 281. View Source
